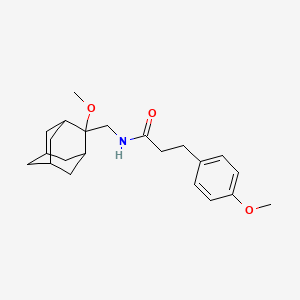

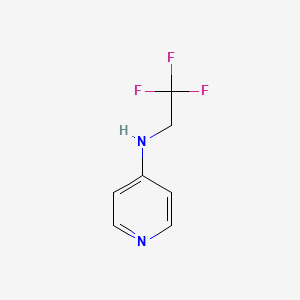

![molecular formula C15H20N2O5S B2504983 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline CAS No. 1008050-98-3](/img/structure/B2504983.png)

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline

カタログ番号 B2504983

CAS番号:

1008050-98-3

分子量: 340.39

InChIキー: XPEXNZLQPDWWRS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline (1-AEP) is an acetylamino-substituted proline derivative that has been widely studied in scientific research due to its unique properties. 1-AEP is an important building block for the synthesis of various compounds and has been used in a variety of biochemical and physiological studies.

科学的研究の応用

Domino Annulation in Organic Chemistry

- L-proline catalyzes the synthesis of highly substituted thienothiopyrans with multiple stereocenters, employing a domino sequence involving enamine formation, aldol condensation, Michael addition, and cyclization. This process demonstrates the utility of proline derivatives in complex organic synthesis (Indumathi, Perumal, & Menéndez, 2010).

Chiral NMR Solvating Agents

- Water-soluble sulfonated calix[4]resorcinarenes with L-proline and hydroxyproline groups have been evaluated as chiral NMR solvating agents, providing insights into the structural and enantiomeric discrimination of phenyl- and pyridyl-containing compounds (Hagan, O'Farrell, & Wenzel, 2009).

Copper Catalyzed Coupling Reactions

- L-proline, combined with CuI, catalyzes the coupling of aryl halides with sulfinic acid salts to synthesize aryl sulfones, showcasing proline derivatives in facilitating diverse functional group tolerance in organic synthesis (Zhu & Ma, 2005).

Synthesis of Proline Analogues

- A novel asymmetric synthesis of unsaturated, fused bicyclic proline analogues was achieved using cyclic bis(allylsulfoximine)titanium complexes, illustrating the versatility of proline derivatives in generating structurally complex amino acids (Koep, Gais, & Raabe, 2003).

ACE Inhibitors Development

- Analogues of ACE inhibitors incorporating 4-substituted prolines were synthesized, showing the significance of proline derivatives in the development of pharmaceutical compounds with improved potency (Krapcho et al., 1988).

Three-Component Domino Reactions

- L-proline-catalyzed three-component domino reactions were used to synthesize 5,6-disubstituted 3-thiomorpholinones, demonstrating the application of proline derivatives in constructing molecules with multiple stereocenters (Indumathi, Perumal, & Menéndez, 2011).

Multicomponent Synthesis of Medicinally Privileged Compounds

- A multicomponent synthesis protocol was developed for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting the use of proline derivatives in environmentally friendly and efficient synthesis of medicinal compounds (Pandit et al., 2016).

特性

IUPAC Name |

1-[4-(2-acetamidoethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-11(18)16-9-8-12-4-6-13(7-5-12)23(21,22)17-10-2-3-14(17)15(19)20/h4-7,14H,2-3,8-10H2,1H3,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEXNZLQPDWWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

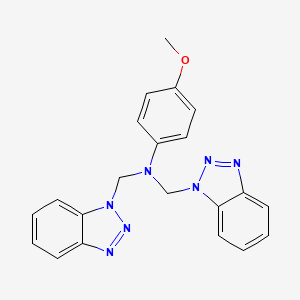

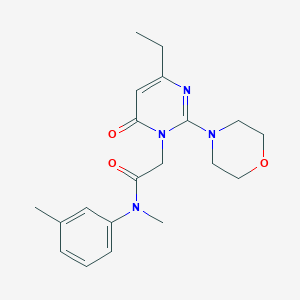

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)

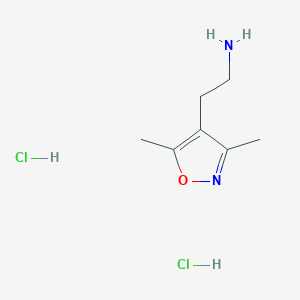

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)

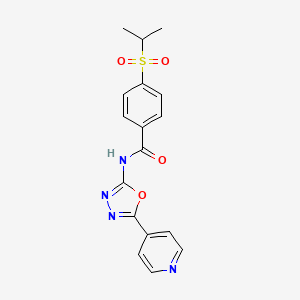

![(4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2504906.png)

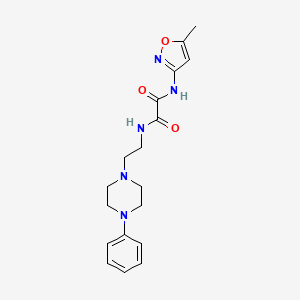

![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)